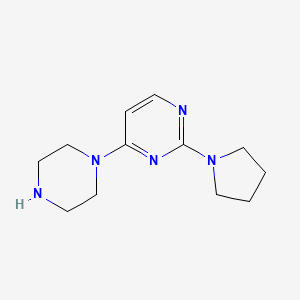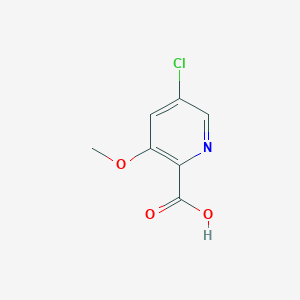![molecular formula C9H8N2O3 B1457723 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190317-61-3](/img/structure/B1457723.png)
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Descripción general
Descripción
“6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1699255-68-9 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, has been reported in scientific literature . These compounds have been synthesized as part of a strategy to develop potent inhibitors of the fibroblast growth factor receptor (FGFR) .Molecular Structure Analysis
The molecular weight of “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is 192.17 . The molecular structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a powder at room temperature .Aplicaciones Científicas De Investigación
Cancer Therapy
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : The research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives. Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Antiviral Activity
- Summary of the Application : Pyridine-containing compounds, including pyrrolopyridine derivatives, have been found to have significant antiviral activities .
- Methods of Application or Experimental Procedures : The research involves the synthesis of a variety of pyridine derivatives and testing their antiviral activities .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but the general finding is that pyridine derivatives have shown promising antiviral activities .
Antidiabetic Activity
- Summary of the Application : Certain compounds, potentially including 1H-pyrrolo[2,3-b]pyridine derivatives, have been found to reduce blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods of Application or Experimental Procedures : The research involves testing the efficacy of these compounds in reducing blood glucose levels .
- Results or Outcomes : The compounds were found to effectively reduce blood glucose levels, suggesting potential benefits for conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antimicrobial Activity
- Summary of the Application : Pyrrolopyrazine derivatives, which include pyrrolopyridine derivatives, have been found to exhibit antimicrobial activities .
- Methods of Application or Experimental Procedures : The research involves the synthesis of a variety of pyrrolopyrazine derivatives and testing their antimicrobial activities .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but the general finding is that pyrrolopyrazine derivatives have shown promising antimicrobial activities .
Anti-Inflammatory Activity
- Summary of the Application : Pyrrolopyrazine derivatives, which include pyrrolopyridine derivatives, have been found to exhibit anti-inflammatory activities .
- Methods of Application or Experimental Procedures : The research involves the synthesis of a variety of pyrrolopyrazine derivatives and testing their anti-inflammatory activities .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but the general finding is that pyrrolopyrazine derivatives have shown promising anti-inflammatory activities .
Safety And Hazards
The safety information available indicates that “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, is ongoing, with the aim of developing a class of these derivatives targeting FGFR with development prospects . The compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Propiedades
IUPAC Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-5-6(9(12)13)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFJBHAQLNGXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214883 | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
1190317-61-3 | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)






![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)